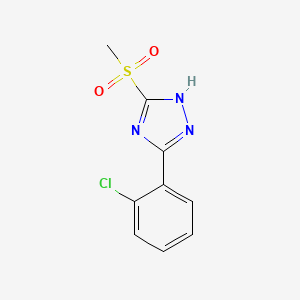
3-(2-Chlorophenyl)-5-(methanesulfonyl)-1H-1,2,4-triazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Chlorophenyl)-5-(methanesulfonyl)-1H-1,2,4-triazole is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a chlorophenyl group and a methanesulfonyl group attached to the triazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chlorophenyl)-5-(methanesulfonyl)-1H-1,2,4-triazole typically involves the reaction of 2-chlorobenzonitrile with methanesulfonyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The resulting intermediate is then cyclized to form the triazole ring using a suitable cyclization agent such as hydrazine hydrate or ammonium acetate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
3-(2-Chlorophenyl)-5-(methanesulfonyl)-1H-1,2,4-triazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield the corresponding sulfide derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Substituted triazole derivatives with various functional groups.
科学的研究の応用
3-(2-Chlorophenyl)-5-(methanesulfonyl)-1H-1,2,4-triazole has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of 3-(2-Chlorophenyl)-5-(methanesulfonyl)-1H-1,2,4-triazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding or catalysis. Additionally, it may interact with cellular pathways involved in signal transduction, leading to altered cellular responses.
類似化合物との比較
Similar Compounds
3-(2-Chlorophenyl)-1H-1,2,4-triazole: Lacks the methanesulfonyl group, which may result in different chemical properties and biological activities.
5-(Methanesulfonyl)-1H-1,2,4-triazole: Lacks the chlorophenyl group, which may affect its reactivity and applications.
Uniqueness
3-(2-Chlorophenyl)-5-(methanesulfonyl)-1H-1,2,4-triazole is unique due to the presence of both the chlorophenyl and methanesulfonyl groups, which confer distinct chemical properties and potential applications. The combination of these functional groups allows for diverse chemical reactivity and the possibility of multiple scientific research applications.
特性
CAS番号 |
924663-89-8 |
|---|---|
分子式 |
C9H8ClN3O2S |
分子量 |
257.70 g/mol |
IUPAC名 |
3-(2-chlorophenyl)-5-methylsulfonyl-1H-1,2,4-triazole |
InChI |
InChI=1S/C9H8ClN3O2S/c1-16(14,15)9-11-8(12-13-9)6-4-2-3-5-7(6)10/h2-5H,1H3,(H,11,12,13) |
InChIキー |
ONEOECILXOJIBH-UHFFFAOYSA-N |
正規SMILES |
CS(=O)(=O)C1=NC(=NN1)C2=CC=CC=C2Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Ethenyl-1-[2-(prop-1-en-2-yl)cyclopent-1-en-1-yl]but-3-en-1-one](/img/structure/B14179364.png)

![3-Chloro-8-oxabicyclo[3.2.1]oct-2-ene](/img/structure/B14179371.png)





![1-(2-Ethylhexyl)-2-methyl-3-[2-(4-nitrophenyl)ethenyl]-1H-indole](/img/structure/B14179408.png)

![1,3,4,5-Tetrafluoro-2-iodo-7-azabicyclo[4.1.0]hepta-2,4,6-triene](/img/structure/B14179415.png)


![(2S)-2-[(1,1-dioxo-1,2-benzothiazol-3-ylidene)amino]-4-methylpentanoic acid](/img/structure/B14179439.png)
